molecular formula C23H23N5O5S2 B11640786 N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

N-(2-hydroxyethyl)-2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11640786
M. Wt: 513.6 g/mol
InChI Key: SOLSJQMDEXQCNH-UHFFFAOYSA-N
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Description

N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the core phthalazine structure, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in microbiological studies.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness: N-(2-HYDROXYETHYL)-2-METHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its specific phthalazine structure, which provides distinct chemical and biological properties compared to other sulfonamides. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H23N5O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H23N5O5S2/c1-15-6-7-16(14-21(15)35(32,33)25-12-13-29)22-19-4-2-3-5-20(19)23(28-27-22)26-17-8-10-18(11-9-17)34(24,30)31/h2-11,14,25,29H,12-13H2,1H3,(H,26,28)(H2,24,30,31)

InChI Key

SOLSJQMDEXQCNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCCO

Origin of Product

United States

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